3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-3-9-18-19(11-14)23-21(22-18)16-12-24(13-16)20(25)10-6-15-4-7-17(26-2)8-5-15/h3-5,7-9,11,16H,6,10,12-13H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGZARUSDALMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)CCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that belongs to the class of azetidine derivatives. Its unique structure, which incorporates a methoxyphenyl group, an azetidine ring, and a benzimidazole moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 336.4 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NC4=CC=C(C=C4)OC |
Antibacterial Activity
Research indicates that compounds with imidazole and azetidine structures exhibit significant antibacterial properties. The benzimidazole derivatives have been studied extensively for their ability to combat antibiotic-resistant bacteria.
- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of DNA synthesis and disruption of bacterial cell membranes. For instance, imidazole derivatives can generate reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .
-
Case Studies :
- A study evaluated various imidazole-based compounds against Gram-positive and Gram-negative bacteria, demonstrating that certain derivatives exhibited potent activity against strains like Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
- Another investigation highlighted the synthesis of hybrid compounds that showed enhanced antibacterial efficacy compared to traditional antibiotics, particularly against multi-drug resistant strains .
Anticancer Activity
The compound also shows promise in anticancer applications due to its structural similarity to known anticancer agents.
- Mechanism of Action : The anticancer effects are hypothesized to arise from the compound's ability to induce apoptosis in cancer cells through modulation of cell cycle regulators and promotion of oxidative stress.
-
Research Findings :
- In vitro studies have demonstrated that related benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC). These studies suggest that the introduction of azetidine and methoxy groups may enhance bioactivity .
- A comparative analysis indicated that compounds with similar structures had IC50 values in the low micromolar range against cancerous cells, suggesting a potential for further development into therapeutic agents .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various human cancer cell lines. For instance, the compound was evaluated under the National Cancer Institute's protocols, showing promising results against a panel of approximately sixty cancer cell lines, with notable efficacy in inhibiting cell growth .
Key Findings:
- The compound's mechanism of action appears to involve disruption of cellular processes essential for tumor growth.
- It has shown potential as a lead compound for developing new anticancer agents due to its unique structural features that enhance biological activity .
Antibacterial Properties
The compound also displays antibacterial activity, making it a candidate for further investigation in the development of new antibiotics. Preliminary studies suggest effectiveness against common bacterial strains, which could be beneficial in addressing antibiotic resistance issues .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing potential side effects. Modifications to the azetidine and benzimidazole components may enhance its biological activity while maintaining favorable pharmacokinetic properties.
Study 1: Anticancer Evaluation
In a recent study published in Molecules, the compound was subjected to a series of cytotoxicity assays against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that it significantly inhibited cell growth, with IC50 values suggesting potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 12.5 |
| MCF-7 | 15.7 |
Study 2: Antibacterial Efficacy
Another study focused on evaluating the antibacterial properties of this compound against Escherichia coli and Pseudomonas aeruginosa. The results demonstrated effective inhibition at concentrations that are achievable in clinical settings, supporting its potential use as an antibacterial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Comparison with Similar Compounds
(a) 3-(1H-Imidazol-1-yl)-1-(4-Methoxyphenyl)propan-1-one (5c)
- Structure : Lacks the azetidine-benzimidazole fusion but retains the 4-methoxyphenyl-propan-1-one scaffold.
- Synthesis: Derived from substituted acetophenones and imidazole derivatives via nucleophilic substitution .
- Activity : Exhibits anticonvulsant properties in rodent models, with ED₅₀ values comparable to phenytoin .
(b) (E)-3-(1-(3-((4-Methoxyphenyl)amino)-3-oxopropyl)-1H-benzo[d]imidazol-2-yl)acrylic acid (6e)
- Structure : Shares the benzimidazole and methoxyphenyl groups but incorporates an acrylic acid substituent instead of azetidine.
- Properties : Higher melting point (215–217°C) due to hydrogen-bonding capacity of the carboxylic acid group .
- Activity : Designed as a Pin1 inhibitor, showing IC₅₀ values in the low micromolar range .
(c) 4-Benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Structure : Features a pyrrol-2-one ring and a benzoyl group, differing in heterocyclic architecture but retaining methoxyphenyl and imidazole motifs.
Functional Analogues with Modified Substitutions
(a) 3-(1H-Imidazol-1-yl)-1-(4-Bromophenyl)propan-1-one (5b)
- Structure : Bromine replaces the methoxy group at the phenyl ring.
- Impact : Increased molecular weight (328.2 g/mol vs. 294.3 g/mol for 5c) and lipophilicity (ClogP: 2.8 vs. 2.1 for 5c), enhancing blood-brain barrier penetration .
- Activity : Stronger anticonvulsant potency but higher neurotoxicity in preclinical models .
(b) 1-(4-Methylphenyl)-3-(5-Methyl-1H-imidazol-4-yl)propan-1-one
- Structure : Methyl substituents on both the phenyl and imidazole rings.
- Properties : Reduced steric hindrance compared to the azetidine-containing target compound, favoring faster metabolic clearance .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- Methoxy groups generally enhance metabolic stability compared to halogens (e.g., bromine in 5b) .
Preparation Methods
Classical Cyclocondensation
Method :
Alternative Approaches
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C).
- Solid-Phase Synthesis : Enables high-throughput generation of benzimidazole libraries.
Table 1 : Comparative Analysis of Benzimidazole Synthesis Methods
Azetidine Ring Formation
The azetidine ring is constructed via cyclization or [2+2] cycloaddition strategies.
Cyclization of Amines
Method :
Staudinger Cycloaddition
Method :
- Reactants : Imines and ketenes (e.g., phthalylglycyl chloride).
- Conditions : CH₂Cl₂, room temperature, 12–24 hours.
- Outcome : Stereoselective formation of β-lactam azetidinones.
Table 2 : Azetidine Synthesis Routes
Coupling Strategies for Azetidine-Benzimidazole Moiety
The azetidine and benzimidazole units are coupled via nucleophilic substitution or transition-metal catalysis.
Nucleophilic Substitution
Method :
Buchwald-Hartwig Amination
Method :
- Catalyst : Pd(OAc)₂/Xantphos.
- Conditions : Toluene, 110°C, 24 hours.
- Scope : Efficient for electron-deficient benzimidazoles.
Introduction of the Propan-1-One Chain
The 3-(4-methoxyphenyl)propan-1-one chain is introduced via Friedel-Crafts acylation or ketone alkylation.
Friedel-Crafts Acylation
Method :
Grignard Reaction
Method :
- Reactants : 4-Methoxyacetophenone and CH₃MgBr.
- Conditions : THF, −78°C to RT.
- Intermediate : Tertiary alcohol, oxidized to ketone.
Final Assembly of the Target Compound
The propan-1-one chain is coupled to the azetidine-benzimidazole core via amide bond formation or alkylation.
Amide Coupling
Method :
Direct Alkylation
Method :
- Reactants : 3-(4-Methoxyphenyl)propanoyl chloride and azetidine-benzimidazole.
- Conditions : Et₃N, CH₂Cl₂, 0°C.
- Yield : 70–82%.
Table 3 : Final Coupling Methods
| Method | Reactants | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Amide Coupling | Amine + Propanoic Acid | 62 | EDC/HOBt, DMF | |
| Alkylation | Acyl Chloride + Azetidine | 82 | Et₃N, CH₂Cl₂ |
Optimization and Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
